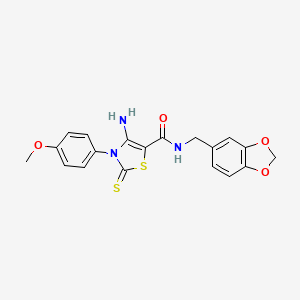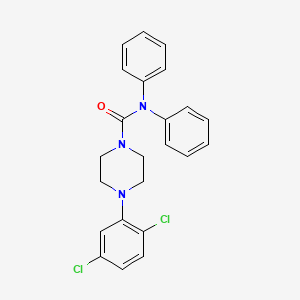
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:
N-(4-chlorobenzyl): This part of the compound contains a benzyl group (C₆H₅CH₂-) substituted with a chlorine atom (Cl). Benzyl groups are commonly found in organic molecules and play a crucial role in various chemical reactions.
2-(4-chloro-3-methylphenoxy): Here, we have a phenoxy group (C₆H₅O-) attached to a chlorine-substituted phenyl ring. The methyl group (CH₃-) adds further complexity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: This portion includes an acetamide group (CH₃CONH-) linked to a tetrahydrothiophene ring with a sulfur atom (S) and two oxygen atoms (O) in the form of a dioxo group (O₂).
准备方法
The synthetic routes for this compound can vary, but one common method involves the following steps:
Benzyl Chloride Substitution: Start with 4-chlorobenzyl chloride (C₆H₅CH₂Cl) and react it with 4-chloro-3-methylphenol (C₆H₄Cl(CH₃)OH) to form the phenoxy intermediate.
Thiophene Ring Formation: Introduce tetrahydrothiophene (C₄H₈S) to the phenoxy intermediate under suitable conditions (e.g., heating with a base or Lewis acid) to form the desired compound.
Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is proprietary.
化学反应分析
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the dioxo group may yield a dihydrothiophene derivative.
Substitution: The benzyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major products depend on reaction conditions and substituents. For example, reduction may yield a saturated analog of the compound.
科学研究应用
Chemistry: Investigating the reactivity of this compound and its derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., antimicrobial, anti-inflammatory properties).
Industry: Developing new materials or catalysts based on its structure.
作用机制
The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular processes. Further research is needed to elucidate these details.
属性
分子式 |
C20H21Cl2NO4S |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methylphenoxy)-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C20H21Cl2NO4S/c1-14-10-18(6-7-19(14)22)27-12-20(24)23(17-8-9-28(25,26)13-17)11-15-2-4-16(21)5-3-15/h2-7,10,17H,8-9,11-13H2,1H3 |
InChI 键 |
VYGUWDZGGHXFMZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(3-fluorophenyl)(morpholin-4-yl)methyl]-4,5-dimethylthiophen-2-yl}-4-methoxybenzamide](/img/structure/B12134971.png)
![N-(4-bromophenyl)-1,10,10-trimethyl-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12134977.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B12134983.png)
![(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4(5H)-one](/img/structure/B12135003.png)

![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135013.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12135016.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B12135027.png)

![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
![2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12135052.png)
